molecular formula C23H27F3N2O4S B2884321 6,7-dimethoxy-N-(2-methoxyethyl)-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide CAS No. 536700-23-9

6,7-dimethoxy-N-(2-methoxyethyl)-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

カタログ番号: B2884321
CAS番号: 536700-23-9
分子量: 484.53
InChIキー: FXDSWGKULBJHJL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,7-dimethoxy-N-(2-methoxyethyl)-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C23H27F3N2O4S and its molecular weight is 484.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 6,7-dimethoxy-N-(2-methoxyethyl)-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a synthetic derivative of isoquinoline that has garnered interest in pharmacological research due to its potential therapeutic applications. This article aims to elucidate its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C27H29F3N2O5S
  • Molecular Weight: 511.59 g/mol

The compound primarily acts as a positive allosteric modulator of NMDA receptors, specifically targeting the NR2C/NR2D subunits. This modulation enhances synaptic plasticity and neuronal excitability, which are critical for cognitive functions and neuroprotection.

Biochemical Pathways

The interaction with NMDA receptors influences several downstream signaling pathways, including:

  • Calcium influx regulation : Modulates intracellular calcium levels, affecting neurotransmitter release.
  • Neuroprotection : Potentially reduces excitotoxicity associated with neurodegenerative diseases.

Pharmacokinetics

The compound demonstrates favorable pharmacokinetic properties:

  • Solubility : Soluble in DMSO at concentrations exceeding 10 mg/ml when heated to 60 °C.
  • Bioavailability : Preliminary studies indicate good oral bioavailability, suggesting potential for therapeutic use in various conditions .

Antitumor Activity

Recent studies have explored the compound's antitumor effects. In vitro assays indicated significant cytotoxicity against various cancer cell lines, including:

  • Breast Cancer Cells : The compound exhibited IC50 values in the low micromolar range.
  • Lymphoma Models : Demonstrated effectiveness in inhibiting cell proliferation.

Neuroprotective Effects

Research indicates that the compound may provide neuroprotective benefits through:

  • Reduction of Oxidative Stress : In vitro studies showed decreased levels of reactive oxygen species (ROS) in neuronal cultures treated with the compound.
  • Improvement in Cognitive Function : Animal models demonstrated enhanced learning and memory performance following treatment .

Study 1: Antitumor Efficacy

In a study involving xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis rates within tumor tissues.

Treatment GroupTumor Size Reduction (%)Apoptosis Rate (%)
Control05
Compound6530

Study 2: Neuroprotective Effects

A separate investigation assessed the cognitive effects of the compound in a mouse model of Alzheimer's disease. Mice treated with the compound showed improved performance in the Morris water maze test compared to untreated controls.

Treatment GroupTime to Escape (s)Memory Retention (%)
Control6040
Compound3575

特性

IUPAC Name

6,7-dimethoxy-N-(2-methoxyethyl)-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27F3N2O4S/c1-29-10-8-27-22(33)28-9-7-15-11-20(30-2)21(31-3)13-18(15)19(28)14-32-17-6-4-5-16(12-17)23(24,25)26/h4-6,11-13,19H,7-10,14H2,1-3H3,(H,27,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDSWGKULBJHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=S)N1CCC2=CC(=C(C=C2C1COC3=CC=CC(=C3)C(F)(F)F)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。